molecular formula C16H15FN4O B13773844 6-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide

6-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide

Cat. No.: B13773844
M. Wt: 298.31 g/mol
InChI Key: VAPIJKQVTBAYAU-UHFFFAOYSA-N
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Description

6-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide is a synthetic organic compound that belongs to the class of indazole derivatives. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazine derivatives and ortho-substituted aromatic aldehydes.

    Fluorination: Introduction of the fluorine atom at the 6-position of the indazole ring can be achieved using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).

    Amidation: The carboxamide group is introduced through amidation reactions using appropriate amines and carboxylic acid derivatives.

    Methylamino Substitution: The methylamino group is introduced via nucleophilic substitution reactions using methylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the indazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Methylamine for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

6-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-6-{[2-({2-methoxy-4-[(methylsulfonyl)methyl]phenyl}amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}benzamide: Another fluorinated compound with similar structural features.

    Phenylboronic Pinacol Esters: Compounds with boronic ester groups that share some chemical reactivity.

Uniqueness

6-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide is unique due to its specific substitution pattern on the indazole ring, which imparts distinct chemical and biological properties. Its fluorine atom and methylamino group contribute to its unique reactivity and potential pharmacological effects.

Properties

Molecular Formula

C16H15FN4O

Molecular Weight

298.31 g/mol

IUPAC Name

6-fluoro-2-[4-(methylaminomethyl)phenyl]indazole-7-carboxamide

InChI

InChI=1S/C16H15FN4O/c1-19-8-10-2-5-12(6-3-10)21-9-11-4-7-13(17)14(16(18)22)15(11)20-21/h2-7,9,19H,8H2,1H3,(H2,18,22)

InChI Key

VAPIJKQVTBAYAU-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC=C(C=C1)N2C=C3C=CC(=C(C3=N2)C(=O)N)F

Origin of Product

United States

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